molecular formula C11H14O3 B079338 Ethyl 4-methoxyphenylacetate CAS No. 14062-18-1

Ethyl 4-methoxyphenylacetate

Cat. No.: B079338
CAS No.: 14062-18-1
M. Wt: 194.23 g/mol
InChI Key: DOCCDOCIYYDLGJ-UHFFFAOYSA-N
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Description

Ethyl 4-methoxyphenylacetate, also known as ethyl 2-(4-methoxyphenyl)acetate, is an organic compound with the molecular formula C11H14O3. It is a colorless to light yellow liquid with a pleasant, floral odor. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties .

Scientific Research Applications

Ethyl 4-methoxyphenylacetate has several applications in scientific research:

Mechanism of Action

Ethyl 4-methoxyphenylacetate is an organic compound with the molecular formula C11H14O3 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Safety and Hazards

Ethyl 4-methoxyphenylacetate is classified as a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical, ventilating, and lighting equipment . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxyphenylacetate can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, producing this compound and water as by-products .

Another method involves the palladium-catalyzed decarboxylative cross-coupling of potassium malonate monoesters with aryl halides. This reaction is carried out in an inert atmosphere using N,N-dimethylpyridin-4-amine (DMAP) as a ligand and 1,3,5-trimethylbenzene as the solvent. The reaction is typically performed at elevated temperatures (140-150°C) for 20-25 hours .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxyphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ethyl 4-methoxyphenylacetate is similar to other methoxybenzenes, such as:

  • Ethyl 3-methoxyphenylacetate
  • Ethyl 2-methoxyphenylacetate
  • Ethyl 4-hydroxyphenylacetate

Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct olfactory properties .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCCDOCIYYDLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161444
Record name Ethyl 4-methoxyphenylacetate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-18-1
Record name Benzeneacetic acid, 4-methoxy-, ethyl ester
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Record name Ethyl 4-methoxyphenylacetate
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Record name Ethyl 4-methoxyphenylacetate
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Record name Ethyl 4-methoxyphenylacetate
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Record name ETHYL 4-METHOXYPHENYLACETATE
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(4-hydroxyphenyl)acetate (15 g, 0.09 mmol) in acetonitrile (100 mL) were added anhydrous K2CO3 (27.23 g, 0.19 mol) followed by Me2SO4 (14.94 g, 0.11 mol) at RT. The reaction mixture was then refluxed for 5 h, filtered through a pad of Celite® and the filtrate was concentrated in vacuo. The residue was dissolved in EtOAc (300 mL). The organic layer was then washed with water, dried over Na2SO4 and concentrated in vacuo to afford ethyl 2-(4-methoxyphenyl)acetate (16 g, 84%) as a solid.
Quantity
15 g
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reactant
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27.23 g
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reactant
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100 mL
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14.94 g
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reactant
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Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 2-(4-hydroxyphenyl)acetate (10 g, 0.05 mol) in acetonitrile (100 mL) were added K2CO3 (15.3 g, 0.11 mol) and dimethyl sulfate (8.4 g, 0.06 mol) under an inert atmosphere. The reaction mixture was stirred at 80° C. for 2 h and then extracted with EtOAc (2×300 mL), The combined organic layers were washed with water, dried over Na2SO4 and concentrated in vacuo to afford ethyl 2-(4-methoxyphenyl)acetate (8 g, 74%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 4-Methoxyphenylacetic acid (2 g) and para-toluenesulfonic acid (230 mg) in 30 ml of ethanol is refluxed for 2 hours. The solvent is evaporated under reduced pressure and the residue is suspended in a saturated aqueous solution of sodium hydrogencarbonate and extracted twice with ethyl acetate. The organic extracts are collected, washed with water and dried over sodium sulfate to give, after evaporation of the solvent under reduced pressure, 2.14 g of the product.
Quantity
2 g
Type
reactant
Reaction Step One
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230 mg
Type
reactant
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Quantity
30 mL
Type
solvent
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Synthesis routes and methods V

Procedure details

p-Methoxy toluene (1.83 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 82 mg ethyl p-methoxyphenylacetate was obtained by column chromatography, in a yield of 85%. 1HNMR (400 MHz, CDCl3) δ 1.23 (t, J=6.8 Hz, 3H), 3.54 (s, 2H), 3.79 (s, 3H), 4.11 (q, J=6.8 Hz, 2H), 6.84-6.88 (m, 2H), 7.18-7.22 (m, 2H); 13CNMR (100 MHz, CDCl3) δ 14.2, 40.5, 55.3, 60.8, 113.9, 126.3, 130.3, 158.7, 171.9; HRMS (ESI) calcd. for C11H14NaO3 [M+Na]: 217.0835. found: 217.0838. The ethyl p-methoxyphenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 64 mg product p-methoxyphenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 91%.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
73 mg
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reactant
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[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
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reactant
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0 (± 1) mol
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reactant
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46 mg
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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